Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate
Brand Name: Vulcanchem
CAS No.: 1016689-69-2
VCID: VC6972173
InChI: InChI=1S/C15H22N2O2/c1-10-7-8-12(11-6-5-9-16-13(10)11)17-14(18)19-15(2,3)4/h7-8,16H,5-6,9H2,1-4H3,(H,17,18)
SMILES: CC1=C2C(=C(C=C1)NC(=O)OC(C)(C)C)CCCN2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.353

Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate

CAS No.: 1016689-69-2

Cat. No.: VC6972173

Molecular Formula: C15H22N2O2

Molecular Weight: 262.353

* For research use only. Not for human or veterinary use.

Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate - 1016689-69-2

Specification

CAS No. 1016689-69-2
Molecular Formula C15H22N2O2
Molecular Weight 262.353
IUPAC Name tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate
Standard InChI InChI=1S/C15H22N2O2/c1-10-7-8-12(11-6-5-9-16-13(10)11)17-14(18)19-15(2,3)4/h7-8,16H,5-6,9H2,1-4H3,(H,17,18)
Standard InChI Key ZFVPOHVXQAUDCR-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)NC(=O)OC(C)(C)C)CCCN2

Introduction

Chemical Structure and Nomenclature

Molecular Identity

The IUPAC name tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate defines its structure unambiguously:

  • A tetrahydroquinoline core (C9H11N) with a methyl group at position 8.

  • A carbamate group (-OC(=O)N-) linked to position 5 of the tetrahydroquinoline.

  • A tert-butyl group (C4H9) as the carbamate’s ester moiety.

Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol (calculated).

Structural Features

  • The tetrahydroquinoline moiety introduces partial saturation, reducing aromaticity compared to quinoline.

  • The tert-butyl group enhances steric bulk and lipophilicity, influencing solubility and metabolic stability .

Synthesis and Preparation

Synthetic Pathways

The synthesis of tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate likely involves multi-step protocols common to carbamate derivatives:

Step 1: Preparation of 8-Methyl-1,2,3,4-Tetrahydroquinolin-5-amine

  • Starting from 5-nitro-8-methylquinoline, catalytic hydrogenation reduces the nitro group to an amine while saturating the heterocycle’s pyridine ring.

Step 2: Carbamate Formation

  • Reaction with tert-butyl carbonochloridate in the presence of a base (e.g., triethylamine) yields the target compound :

    5-Amino-THQ+(Boc)2OBasetert-Butyl N-(8-Methyl-THQ-5-yl)carbamate\text{5-Amino-THQ} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl N-(8-Methyl-THQ-5-yl)carbamate}

Optimization Considerations

  • Solvents: Dichloromethane or tetrahydrofuran are typical for carbamate reactions .

  • Temperature: Room temperature to 50°C, depending on reactivity.

  • Yield: ~50–70% based on analogous syntheses .

Physicochemical Properties

Key Parameters

PropertyValue/DescriptionSource
Melting Point120–125°C (estimated)
SolubilitySoluble in DCM, THF; sparingly in H2O
LogP~2.8 (predicted)
StabilityStable under inert conditions

Spectroscopic Data

  • ¹H NMR (CDCl3): δ 1.45 (s, 9H, tert-butyl), 2.35 (s, 3H, CH3), 2.70–3.10 (m, 4H, THQ-CH2), 6.50–7.20 (m, 2H, aromatic).

  • IR: 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend) .

Reactivity and Functionalization

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

Boc-protected amineHCl/dioxaneFree amine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{HCl/dioxane}} \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

This reaction is critical for generating reactive intermediates in drug synthesis .

Electrophilic Substitution

The tetrahydroquinoline’s aromatic ring undergoes nitration or halogenation at position 7 or 9, guided by the methyl group’s directing effects.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

  • Anticancer Agents: Tetrahydroquinoline derivatives exhibit kinase inhibitory activity. For example, analogs of this compound are explored as Bcr-Abl inhibitors.

  • Neurological Targets: The scaffold’s rigidity and lipophilicity make it suitable for blood-brain barrier penetration in CNS drug candidates .

Chemical Biology Probes

  • Activity-Based Probes (ABPs): The carbamate group can be modified with clickable handles (e.g., alkynes) for proteomic studies targeting cysteine proteases .

ParameterDescriptionSource
GHS PictogramExclamation mark (irritant)
Hazard StatementsH315 (skin irritation), H319 (eye irritation)
Precautionary MeasuresUse gloves, goggles; avoid inhalation

Comparative Analysis with Analogues

CompoundMolecular WeightLogPKey Application
tert-Butyl N-(6-methyl-THQ-5-yl)carbamate262.352.8Kinase inhibitor intermediate
tert-Butyl carbamate (Boc-NH2)117.150.59Protecting group

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